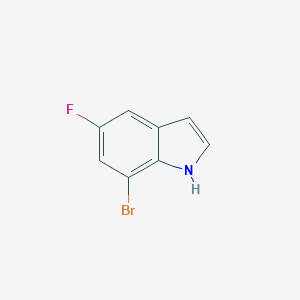

7-bromo-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFQRPHXMTJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397342 | |

| Record name | 7-bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408355-23-7 | |

| Record name | 7-bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-5-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-bromo-5-fluoro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-bromo-5-fluoro-1H-indole is a di-halogenated indole derivative that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 5-position, imparts unique electronic and steric properties. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 7-bromo-5-fluoro-1H-indole, serving as a technical guide for researchers. It includes detailed experimental protocols for its synthesis and subsequent functionalization, alongside a summary of its physicochemical and spectroscopic data.

Core Chemical Properties

7-bromo-5-fluoro-1H-indole is a solid compound at room temperature, valued for its role as a versatile synthetic intermediate.[1][2] The key physicochemical properties are summarized below.

Physicochemical Data

The following table outlines the primary physical and chemical identifiers for 7-bromo-5-fluoro-1H-indole.

| Property | Value | Reference(s) |

| CAS Number | 408355-23-7 | [3] |

| Molecular Formula | C₈H₅BrFN | [3] |

| Molecular Weight | 214.03 g/mol | [3] |

| Melting Point | 20-25 °C | [3] |

| Boiling Point | 315.1 ± 22.0 °C (Predicted) | [3] |

| Density | 1.750 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Solid | [2] |

| Purity | Typically available at ≥95% or ≥97% | [2] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 7-bromo-5-fluoro-1H-indole. Representative proton NMR (¹H NMR) data is provided from synthesis literature.

| Spectrum | Data | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H) | [4] |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H) | [4] |

Note: Spectroscopic data for derivatives such as ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate are also available in the literature.[5]

Synthesis and Reactivity

The synthesis of 7-bromo-5-fluoro-1H-indole can be achieved through several routes, with the most common methods leveraging commercially available precursors. Its reactivity is dominated by the distinct properties of the halogen substituents.

Synthetic Protocols

A prevalent synthetic strategy involves the cyclization of a substituted nitrobenzene precursor. The workflow and a detailed experimental protocol are provided below.

Caption: Synthesis of 7-bromo-5-fluoro-1H-indole via Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction and Cyclization [4]

-

Reaction Setup: Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.22 g, 5.0 mmol) in tetrahydrofuran (THF, 50 ml) in a suitable reaction vessel under a nitrogen atmosphere.

-

Grignard Addition: Cool the solution to -45°C. Add a 1M solution of vinylmagnesium bromide in THF (15 ml, 15.0 mmol) dropwise, ensuring the internal temperature does not exceed -40°C.

-

Reaction: Stir the resulting dark solution at -40°C for 30 minutes.

-

Quenching: Add 10 ml of saturated aqueous ammonium chloride (NH₄Cl) solution and allow the reaction mixture to warm to room temperature.

-

Extraction: Extract the mixture twice with diethyl ether. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel (eluent: n-hexane/EtOAc 9:1) to yield 7-bromo-5-fluoro-1H-indole.

Chemical Reactivity and Applications

The utility of 7-bromo-5-fluoro-1H-indole in synthetic chemistry stems from the differential reactivity of its C-Br and C-F bonds and the overall electronic nature of the indole scaffold.

-

C-7 Bromine Atom: The bromine atom is an excellent handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

-

C-5 Fluorine Atom: The electron-withdrawing fluorine atom influences the reactivity of the entire indole ring. In medicinal chemistry, fluorine is a common bioisostere used to enhance metabolic stability, improve membrane permeability, and modulate pKa.[1] It can also participate in key electrostatic interactions with biological targets.

-

Applications: This compound is a key intermediate for extensive structure-activity relationship (SAR) studies.[1] It is actively investigated for developing novel therapeutic agents, particularly antiviral compounds targeting the influenza polymerase PB2 cap-binding domain.[1] The broader indole scaffold is widely explored for antimicrobial and anticancer activities.[1][6][7]

Key Cross-Coupling Reactions

The functionalization of the C-7 position is a primary application of this molecule. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established methods for similar bromo-heterocycles.[8][9][10]

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond by coupling the bromo-indole with an organoboron compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling [9][11]

-

Reaction Setup: In a dry reaction vessel, combine 7-bromo-5-fluoro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%).

-

Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-5-fluoro-1H-indole derivative.

Buchwald-Hartwig Amination

This reaction is employed to form a C-N bond, coupling the bromo-indole with a primary or secondary amine.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination [10][12]

-

Reaction Setup: In an oven-dried Schlenk tube, combine 7-bromo-5-fluoro-1H-indole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1–4 mol%), a suitable phosphine ligand (e.g., XPhos, 2–8 mol%), and a base (e.g., NaOtBu or LiHMDS, 1.4–2.2 equiv).

-

Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add the amine (1.2 equiv) followed by an anhydrous solvent (e.g., toluene or THF) via syringe.

-

Reaction: Heat the sealed tube in a preheated oil bath at 80–110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-5-fluoro-1H-indole derivative.

Safety Information

7-bromo-5-fluoro-1H-indole should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[13]

Disclaimer: This document is intended for research and informational purposes only. It is not for human or veterinary use. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

- 1. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

- 2. 7-Bromo-5-fluoro-1H-indole | CymitQuimica [cymitquimica.com]

- 3. 7-BROMO-5-FLUOROINDOLE CAS#: 408355-23-7 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]

- 6. rjpn.org [rjpn.org]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 7-Bromo-5-fluoroindole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 7-bromo-5-fluoro-1H-indole (CAS: 408355-23-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-5-fluoro-1H-indole, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and functionalization, with a focus on its application in the development of novel therapeutic agents. Experimental protocols and diagrammatic representations of key biological pathways and experimental workflows are included to support research and development efforts.

Core Physicochemical and Safety Data

7-bromo-5-fluoro-1H-indole is a di-halogenated indole derivative that serves as a versatile synthetic intermediate.[1] The strategic placement of the bromine and fluorine atoms imparts distinct electronic and steric properties that are advantageous for optimizing ligand-target interactions in drug discovery.[1]

| Property | Value | Reference |

| CAS Number | 408355-23-7 | [2][3][4][5] |

| Molecular Formula | C₈H₅BrFN | [2][4][5] |

| Molecular Weight | 214.03 g/mol | [1][2][4] |

| Appearance | Solid | [2][4] |

| Melting Point | 20-25 °C | [4] |

| Purity | 95-97% | [2][4][5] |

| InChI Key | XOMFQRPHXMTJSG-UHFFFAOYSA-N | [1][2][5] |

| SMILES | FC1=CC2=C(NC=C2)C(Br)=C1 | [4] |

| Storage Temperature | 2-8°C | [4] |

Safety Information:

-

Signal Word: Danger[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4][5]

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[4]

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Eye Damage (Category 1); Skin Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3)[4]

-

Target Organs: Respiratory system[4]

Experimental Protocols

Synthesis of 7-bromo-5-fluoro-1H-indole

The synthesis of 7-bromo-5-fluoro-1H-indole can be achieved through the cyclization of a substituted nitrobenzene precursor using a Grignard reagent. Two detailed protocols are provided below.

Protocol 1:

This protocol involves the reaction of 1-bromo-5-fluoro-2-nitrobenzene with vinylmagnesium bromide.

Materials:

-

1-bromo-5-fluoro-2-nitrobenzene

-

1M Vinylmagnesium bromide in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) aqueous solution

-

Diethyl ether

-

Saturated sodium chloride (NaCl) aqueous solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -45°C using a suitable cooling bath.

-

Slowly add 15 mL (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the internal temperature does not exceed -40°C.

-

Stir the resulting dark solution at -40°C for 30 minutes.

-

Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Allow the reaction mixture to warm to room temperature.

-

Extract the mixture twice with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (100 g), eluting with a mixture of n-hexane/EtOAc (9:1), to yield 7-bromo-5-fluoro-1H-indole (553 mg, 52% yield) as a light brown oil.[6]

¹H NMR (CDCl₃, 300MHz): δ 8.30 (br s, 1H), 7.29 (M, 1H), 7.25 (M, 1H), 7.16 (M, 1H), 6.60 (M, 1H).[6]

Protocol 2:

This protocol utilizes 2-bromo-4-fluoro-1-nitrobenzene as the starting material.

Materials:

-

2-bromo-4-fluoro-1-nitrobenzene

-

1M Vinylmagnesium bromide in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) aqueous solution

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve 3.5 g (15.9 mmol) of 2-bromo-4-fluoro-1-nitrobenzene in 160 mL of anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction mixture to -45°C.

-

Add 3 equivalents of 1M vinylmagnesium bromide in THF and stir the mixture at this temperature for 30 minutes.

-

Quench the reaction with saturated NH₄Cl solution and 1N HCl.

-

Extract the aqueous layer three times with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography on silica gel.[6]

¹H NMR (DMSO-d₆, 500MHz): δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H).[6]

Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-7 position of 7-bromo-5-fluoro-1H-indole serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of various aryl or heteroaryl substituents to build molecular complexity. Below is a general protocol adaptable for the coupling of 7-bromo-5-fluoro-1H-indole with an arylboronic acid.

Materials:

-

7-bromo-5-fluoro-1H-indole

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, or water)

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash column chromatography

Procedure:

-

In a reaction vessel, combine 7-bromo-5-fluoro-1H-indole (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2 equivalents).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon); repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoro-1H-indole.

References

- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 7-bromo-5-fluoro-1H-indole: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-5-fluoro-1H-indole is a di-halogenated indole derivative that has emerged as a crucial intermediate and versatile scaffold in the field of medicinal chemistry. Its strategic substitution with bromine at the 7-position and fluorine at the 5-position imparts unique electronic and steric properties. These characteristics make it an ideal starting material for the synthesis of complex molecules and for extensive structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Physicochemical Properties

The physicochemical properties of 7-bromo-5-fluoro-1H-indole are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| IUPAC Name | 7-bromo-5-fluoro-1H-indole | [2] |

| CAS Number | 408355-23-7 | |

| Appearance | Solid | |

| Melting Point | 20-25 °C | |

| Boiling Point (Predicted) | 315.1 ± 22.0 °C | |

| Density (Predicted) | 1.750 ± 0.06 g/cm³ | |

| logP (Predicted) | ~2.8 | [3] |

| Water Solubility | Predicted to be low | [4] |

| pKa | Not experimentally determined | |

| SMILES | FC1=CC2=C(NC=C2)C(Br)=C1 | |

| InChI Key | XOMFQRPHXMTJSG-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of 7-bromo-5-fluoro-1H-indole

Two primary synthetic routes for 7-bromo-5-fluoro-1H-indole have been reported:

1. Regioselective Bromination of 5-fluoroindole: [4]

This method leverages the directing effect of the fluorine atom at the 5-position of the indole ring. The electron-withdrawing nature of fluorine deactivates the benzene ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions. Consequently, the bromination of 5-fluoroindole can be controlled to selectively occur at the 7-position.

-

Starting Material: 5-fluoro-1H-indole

-

Reagent: A suitable brominating agent (e.g., N-Bromosuccinimide - NBS).

-

Solvent: An inert organic solvent (e.g., acetonitrile).

-

Procedure: 5-fluoro-1H-indole is dissolved in the solvent, and the brominating agent is added portion-wise at a controlled temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

2. Cyclization of 1-bromo-5-fluoro-2-nitrobenzene:

This approach involves the construction of the indole ring system from a substituted nitrobenzene precursor.

-

Starting Material: 1-bromo-5-fluoro-2-nitrobenzene

-

Reagent: Vinylmagnesium bromide (a Grignard reagent).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure: 1-bromo-5-fluoro-2-nitrobenzene is dissolved in anhydrous THF and cooled to a low temperature (e.g., -45°C) under an inert atmosphere (e.g., nitrogen). A solution of vinylmagnesium bromide in THF is then added dropwise, maintaining the low temperature. The reaction is stirred for a short period before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The resulting residue is purified by column chromatography to yield 7-bromo-5-fluoro-1H-indole.

Analytical Methods for Characterization

The structural confirmation and purity assessment of 7-bromo-5-fluoro-1H-indole are typically performed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure by providing detailed information about the chemical environment of each atom.[4]

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) in the mass spectrum.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for purity assessment and structural confirmation.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br, F) in the molecule, which can be compared with the calculated values to confirm the empirical formula.[5]

Applications in Drug Discovery

7-bromo-5-fluoro-1H-indole is a highly valued building block in drug discovery due to its unique structural features:

-

Scaffold for SAR Studies: The indole nucleus is a privileged scaffold found in many biologically active compounds.[4]

-

Functionalization Handle: The bromine atom at the 7-position serves as an excellent handle for further chemical modifications through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. This allows for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[4]

-

Bioisosteric Replacement: The fluorine atom at the 5-position is a common bioisostere for a hydrogen atom or a hydroxyl group. Its presence can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

A significant application of 7-bromo-5-fluoro-1H-indole is in the development of potent antiviral agents, particularly inhibitors of the influenza virus polymerase PB2 cap-binding domain.[4] The general indole scaffold is also widely investigated for its potential antimicrobial and anticancer activities.

Below is a diagram illustrating the logical workflow of utilizing 7-bromo-5-fluoro-1H-indole in a drug discovery program.

Safety Information

7-bromo-5-fluoro-1H-indole is classified with the following hazards:

-

Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).[1]

-

Signal Word: Danger.[1]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

7-bromo-5-fluoro-1H-indole is a strategically designed molecule with significant potential in medicinal chemistry and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The ability to readily functionalize this scaffold allows for the systematic exploration of chemical diversity, accelerating the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

- 1. 1227269-11-5|7-Bromo-5-fluoro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 7-Bromo-5-fluoroindole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 7-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 4342956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 7-bromo-5-fluoro-1H-indole: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-5-fluoro-1H-indole is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 5-position, imparts unique electronic and steric properties. This guide provides a comprehensive overview of its structure, nomenclature, synthesis, and its role as a key intermediate in the development of therapeutic agents, particularly in the pursuit of novel antiviral compounds.

Chemical Structure and Nomenclature

7-bromo-5-fluoro-1H-indole is a heterocyclic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The nomenclature specifies the positions of the bromine and fluorine substituents on the indole ring system.

Chemical Structure:

Nomenclature:

-

Systematic IUPAC Name: 7-bromo-5-fluoro-1H-indole

-

CAS Number: 408355-23-7[1]

-

Molecular Formula: C₈H₅BrFN

-

Molecular Weight: 214.03 g/mol

Physicochemical and Spectroscopic Data

Characterization of 7-bromo-5-fluoro-1H-indole is crucial for its application in synthesis. While comprehensive public data is limited, available proton Nuclear Magnetic Resonance (¹H NMR) data is summarized below.

Table 1: ¹H NMR Spectroscopic Data for 7-bromo-5-fluoro-1H-indole [1]

| Solvent | Chemical Shift (δ) ppm and Multiplicity |

| CDCl₃ (300 MHz) | 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H) |

| DMSO-d₆ (500 MHz) | 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H) |

Synthesis of 7-bromo-5-fluoro-1H-indole

The synthesis of 7-bromo-5-fluoro-1H-indole is most commonly achieved through the cyclization of a substituted nitrobenzene precursor. Two detailed experimental protocols are provided below.

Experimental Protocol 1

This protocol involves the reaction of 1-bromo-5-fluoro-2-nitrobenzene with vinylmagnesium bromide.[1]

Reaction Scheme:

1-bromo-5-fluoro-2-nitrobenzene → 7-bromo-5-fluoro-1H-indole

Materials and Reagents:

-

1-bromo-5-fluoro-2-nitrobenzene

-

1M Vinylmagnesium bromide in THF

-

Tetrahydrofuran (THF)

-

Saturated NH₄Cl aqueous solution

-

Diethyl ether

-

Saturated NaCl aqueous solution

-

Sodium sulfate

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 ml of THF.

-

Cool the solution to -45°C under a nitrogen atmosphere.

-

Slowly add 15 ml (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the temperature remains below -40°C.

-

Stir the resulting dark solution at -40°C for 30 minutes.

-

Quench the reaction by adding 10 ml of saturated NH₄Cl aqueous solution and allow the mixture to warm to room temperature.

-

Extract the mixture twice with diethyl ether.

-

Wash the combined organic layers with saturated NaCl aqueous solution.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography on 100g of silica gel using a mobile phase of n-hexane/EtOAc (9:1) to yield 553 mg (52%) of 7-bromo-5-fluoro-1H-indole as a light brown oil.[1]

Experimental Protocol 2

This protocol utilizes 2-bromo-4-fluoro-1-nitrobenzene as the starting material.[1]

Reaction Scheme:

2-bromo-4-fluoro-1-nitrobenzene → 7-bromo-5-fluoro-1H-indole

Materials and Reagents:

-

2-bromo-4-fluoro-1-nitrobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

1M Vinylmagnesium bromide in THF

-

Saturated NH₄Cl aqueous solution

-

1N HCl

-

Ether

-

Water

-

Brine

-

MgSO₄

-

Silica gel for flash chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 3.5 g (15.9 mmol) of 2-bromo-4-fluoro-1-nitrobenzene in 160 ml of anhydrous THF.

-

Cool the reaction mixture to -45°C.

-

Add 3 equivalents of 1M vinylmagnesium bromide.

-

Stir the mixture at this temperature for 30 minutes.

-

Quench the reaction with saturated NH₄Cl and 1N HCl.

-

Extract the aqueous layer three times with ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography on silica gel.[1]

Caption: General workflow for the synthesis of 7-bromo-5-fluoro-1H-indole.

Applications in Drug Discovery

7-bromo-5-fluoro-1H-indole serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the halogen atoms allows for further functionalization. The bromine atom at the C-7 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide range of substituents. The fluorine atom at the C-5 position can enhance the metabolic stability and binding affinity of the final compound.

A primary area of interest for this scaffold is in the development of antiviral agents, specifically inhibitors of the influenza virus polymerase. The indole core can serve as a scaffold to which various functional groups are attached to optimize binding to the viral polymerase, thereby inhibiting viral replication.

Caption: Logical relationship of 7-bromo-5-fluoro-1H-indole as a building block.

While 7-bromo-5-fluoro-1H-indole itself is not the active pharmaceutical ingredient, its derivatives have shown promise as inhibitors of the influenza virus polymerase, a key enzyme complex (comprising PA, PB1, and PB2 subunits) essential for viral RNA synthesis. By serving as a core scaffold, derivatives of this indole can be designed to interact with specific sites on the polymerase, disrupting its function and thus inhibiting viral replication.

Conclusion

7-bromo-5-fluoro-1H-indole is a synthetically versatile and valuable intermediate for drug discovery and development. Its well-defined structure and accessible synthetic routes make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as potential antiviral agents, particularly against the influenza virus, highlights the importance of this scaffold in the ongoing search for novel therapeutics. Further exploration of the chemical space accessible from this building block is likely to yield new compounds with a range of biological activities.

References

Synthesis of 7-bromo-5-fluoro-1H-indole: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Synthetic Routes, Experimental Protocols, and Starting Materials for a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-bromo-5-fluoro-1H-indole, a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, a comparative analysis of synthetic routes, and a focus on the starting materials required.

Introduction

7-Bromo-5-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry. The strategic placement of the bromo and fluoro substituents on the indole scaffold allows for targeted modifications and the fine-tuning of physicochemical and pharmacological properties of drug candidates. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide explores the primary methods for the synthesis of this important intermediate.

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of 7-bromo-5-fluoro-1H-indole. The first involves the construction of the indole ring from a substituted nitrobenzene precursor, while the second relies on the direct halogenation of a pre-existing 5-fluoro-1H-indole scaffold.

Route 1: Cyclization of Substituted Nitroaromatics

This approach builds the indole ring system through a cyclization reaction of a substituted nitrobenzene with a vinyl Grignard reagent. The starting materials are typically 1-bromo-5-fluoro-2-nitrobenzene or its isomer, 2-bromo-4-fluoro-1-nitrobenzene. The reaction proceeds via a nucleophilic addition of the vinylmagnesium bromide to the nitro group, followed by an intramolecular cyclization to form the indole ring.

Caption: Synthetic pathway via nitroaromatic cyclization.

Route 2: Regioselective Bromination of 5-fluoro-1H-indole

This strategy commences with the readily available 5-fluoro-1H-indole. The electron-withdrawing nature of the fluorine atom at the 5-position directs the electrophilic aromatic substitution to the C7 position. N-bromosuccinimide (NBS) is a commonly employed brominating agent for this regioselective transformation, typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).

Caption: Synthetic pathway via direct bromination.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic routes to 7-bromo-5-fluoro-1H-indole.

| Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1 | 1-Bromo-5-fluoro-2-nitrobenzene | Vinylmagnesium bromide | THF | -45 to room temp. | 30 min at -40°C | 52 | [1] |

| 1 | 2-Bromo-4-fluoro-1-nitrobenzene | Vinylmagnesium bromide | THF | -45 | 30 min | Not specified | [1] |

| 2 | 5-Fluoro-1H-indole | N-Bromosuccinimide (NBS) | DMF | 0-25 | Not specified | 60-75 (general) | [2] |

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below.

Route 1: Cyclization of 1-bromo-5-fluoro-2-nitrobenzene

Materials:

-

1-Bromo-5-fluoro-2-nitrobenzene (1.22 g, 5.0 mmol)

-

1M Vinylmagnesium bromide in THF (15 mL, 15.0 mmol)

-

Anhydrous Tetrahydrofuran (THF, 50 mL)

-

Saturated aqueous NH4Cl solution (10 mL)

-

Diethyl ether

-

Saturated aqueous NaCl solution

-

Sodium sulfate

-

Silica gel for column chromatography

-

n-Hexane/Ethyl acetate (9:1)

Procedure:

-

Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[1]

-

Cool the solution to -45°C using a suitable cooling bath.[1]

-

Slowly add 15 mL (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the internal temperature does not exceed -40°C.[1]

-

Stir the resulting dark solution at -40°C for 30 minutes.[1]

-

Quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.[1]

-

Extract the mixture twice with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaCl solution, dry over sodium sulfate, and filter.[1]

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (100 g) using a mobile phase of n-hexane/EtOAc (9:1) to yield 553 mg (52%) of 7-bromo-5-fluoro-1H-indole as a light brown oil.[1]

Route 2: Regioselective Bromination of 5-fluoro-1H-indole (General Procedure)

While a specific detailed protocol for this transformation was not found in the searched literature, a general procedure based on established methods for regioselective bromination of similar indole compounds is as follows.

Materials:

-

5-Fluoro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-fluoro-1H-indole in anhydrous DMF under an inert atmosphere.

-

Cool the solution to a controlled temperature, typically between 0°C and 25°C.

-

Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., water or a solution of a reducing agent like sodium thiosulfate).

-

Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 7-bromo-5-fluoro-1H-indole.

Conclusion

References

Regioselective Synthesis of 7-Bromo-5-fluoro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 7-bromo-5-fluoro-1H-indole, a key intermediate in medicinal chemistry and drug discovery. The strategic placement of the bromine and fluorine atoms on the indole scaffold makes this compound a valuable building block for structure-activity relationship (SAR) studies, particularly in the development of novel therapeutic agents, including antiviral compounds.[1] This document details and compares three primary synthetic routes: regioselective bromination of 5-fluoro-1H-indole, the Bartoli indole synthesis, and the Fischer indole synthesis. Each method is presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 7-bromo-5-fluoro-1H-indole depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key aspects of the three primary methods discussed in this guide.

| Feature | Regioselective Bromination | Bartoli Indole Synthesis | Fischer Indole Synthesis |

| Starting Material | 5-Fluoro-1H-indole | 1-Bromo-3-fluoro-2-nitrobenzene | (2-Bromo-4-fluorophenyl)hydrazine |

| Key Reagents | N-Bromosuccinimide (NBS) | Vinylmagnesium bromide | Aldehyde or Ketone, Acid Catalyst |

| General Yield | Moderate to Good (Reported 60-75%) | Moderate (Reported 52%)[2] | Variable |

| Key Advantages | Direct functionalization of the indole core. | Effective for sterically hindered 7-substituted indoles.[3] | Versatile and widely applicable for indole synthesis. |

| Key Disadvantages | Potential for side reactions if not carefully controlled. | Requires handling of Grignard reagents and nitro compounds. | Requires synthesis of the specific hydrazine precursor. |

Experimental Protocols

Route 1: Regioselective Bromination of 5-Fluoro-1H-indole

This method leverages the directing effect of the fluorine atom at the C5 position, which favors electrophilic substitution at the C7 position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.

Experimental Workflow:

Caption: Workflow for the regioselective bromination of 5-fluoro-1H-indole.

Detailed Protocol:

To a solution of 5-fluoro-1H-indole (1.0 eq) in acetonitrile (MeCN) at 0°C, add N-bromosuccinimide (NBS) (1.0 eq) in one portion.[4] Allow the resulting mixture to warm to room temperature and stir overnight.[4] Quench the reaction with water and extract the product with dichloromethane (CH₂Cl₂).[4] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[4] The crude product is purified by column chromatography on silica gel to yield 7-bromo-5-fluoro-1H-indole.[4]

Route 2: Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3] This approach is particularly useful for the synthesis of sterically hindered indoles.

Reaction Mechanism:

Caption: Key steps in the Bartoli indole synthesis.

Detailed Protocol:

Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.22 g, 5.0 mmol) in 50 ml of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -45°C.[2] Add a 1M solution of vinylmagnesium bromide in THF (15 ml, 15.0 mmol) dropwise, ensuring the temperature remains below -40°C.[2] Stir the resulting dark solution at -40°C for 30 minutes.[2] Quench the reaction by adding 10 ml of a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.[2] Extract the mixture twice with diethyl ether.[2] Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[2] Purify the residue by column chromatography (100g silica gel, n-hexane/EtOAc 9:1) to obtain 7-bromo-5-fluoro-1H-indole as a light brown oil (553 mg, 52% yield).[2]

Route 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[5]

Reaction Mechanism:

Caption: General mechanism of the Fischer indole synthesis.

Detailed Protocol:

A general procedure involves the condensation of (2-bromo-4-fluorophenyl)hydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid or an acetal) in the presence of an acid catalyst such as zinc chloride, polyphosphoric acid, or a Brønsted acid.[5] The initially formed phenylhydrazone undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole core.[5] A specific detailed protocol for the synthesis of 7-bromo-5-fluoro-1H-indole using this method was not found in the surveyed literature.

Quantitative Data

A comprehensive set of analytical data is crucial for the characterization and quality control of 7-bromo-5-fluoro-1H-indole.

| Data Type | Bartoli Synthesis Product |

| Yield | 52%[2] |

| Appearance | Light brown oil[2] |

| ¹H NMR (CDCl₃, 300MHz) | δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H)[2] |

| ¹³C NMR | Data not available in the surveyed literature. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 213.96622[7] |

| Purity (HPLC) | Data not available in the surveyed literature, but reverse-phase HPLC methods are suitable for analysis of similar bromo-indoles. |

Conclusion

The regioselective synthesis of 7-bromo-5-fluoro-1H-indole can be achieved through several synthetic strategies. The Bartoli indole synthesis offers a confirmed and detailed protocol with a moderate yield. The regioselective bromination of 5-fluoro-1H-indole presents a promising and more direct alternative, with potentially higher yields, although a specific detailed protocol requires further development. The Fischer indole synthesis remains a viable, albeit less direct, option pending the optimization of a protocol for the specific starting materials. The choice of the optimal route will be guided by the specific requirements of the research or development project, including scale, cost, and available expertise. Further work is required to obtain a complete set of analytical data for the product from each route to allow for a more thorough comparison.

References

- 1. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 7-bromo-5-fluoro-1h-indole (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

The Strategic Role of 7-Bromo-5-fluoro-1H-indole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-fluoro-1H-indole has emerged as a privileged scaffold and a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 5-position, offers a powerful combination of properties for the development of novel therapeutics. The bromine atom serves as a key handle for synthetic diversification through cross-coupling reactions, while the fluorine atom enhances metabolic stability and modulates electronic properties, thereby improving ligand-target interactions. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and applications of 7-bromo-5-fluoro-1H-indole in drug discovery, with a focus on its role in the development of kinase inhibitors and antiviral agents. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and application of this important heterocyclic core.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of the indole scaffold lies in its ability to mimic peptide structures and bind to various enzymes and receptors.[3]

The strategic introduction of halogen atoms, particularly fluorine and bromine, into the indole ring has become a powerful tool in drug design.[4][5] Fluorine, with its small size and high electronegativity, can significantly enhance metabolic stability, membrane permeability, and binding affinity.[4][6] Bromine, on the other hand, provides a reactive handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7]

7-Bromo-5-fluoro-1H-indole combines these advantageous features, making it a highly valuable intermediate for constructing complex molecular architectures and performing extensive structure-activity relationship (SAR) studies.[6][7] This guide will explore the synthesis and utility of this key building block in the context of modern drug discovery.

Synthesis of 7-Bromo-5-fluoro-1H-indole

The regioselective synthesis of 7-bromo-5-fluoro-1H-indole is crucial for its application in medicinal chemistry. Several synthetic routes have been reported, with the most common strategies involving the cyclization of a substituted nitrobenzene or the regioselective bromination of 5-fluoroindole.

Synthesis via Cyclization of a Nitroaromatic Precursor

One established method involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent, followed by cyclization. This approach allows for the controlled introduction of the desired substitution pattern on the benzene ring of the indole.

Synthesis via Regioselective Bromination

An alternative and widely used approach is the direct bromination of 5-fluoroindole. The electron-withdrawing nature of the fluorine atom at the 5-position directs the incoming electrophile (bromine) to the 7-position of the indole ring.[7]

Chemical Reactivity and Functionalization

The synthetic utility of 7-bromo-5-fluoro-1H-indole lies in the differential reactivity of its functional groups. The bromine atom at the C-7 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of 7-bromo-5-fluoro-1H-indole, this reaction is extensively used to synthesize 7-aryl-5-fluoro-1H-indole derivatives, which are key intermediates in the development of various therapeutic agents.

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 7-bromo-5-fluoro-1H-indole.

Applications in Medicinal Chemistry

The 7-bromo-5-fluoro-1H-indole scaffold has been investigated in several therapeutic areas, with notable applications in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The indole scaffold can mimic the purine core of ATP, making it a privileged structure for the design of kinase inhibitors that target the ATP-binding site.[8]

While specific quantitative data for derivatives of 7-bromo-5-fluoro-1H-indole are not abundant in publicly available literature, a closely related analog has shown inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several signaling pathways.

| Compound | Target Kinase | IC50 (µM) |

| 7-Bromo-5-fluoro-1H-indole Analogue | GSK-3β | 12.5[7] |

Note: The full structure of the analogue was not disclosed in the source.

The development of GSK-3β inhibitors is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and cancer.

Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of GSK-3β.

Antiviral Agents: Influenza PB2 Inhibitors

The influenza virus polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, is an attractive target for antiviral drug development. The PB2 subunit contains a cap-binding domain that is essential for the "cap-snatching" mechanism, a process required for viral transcription.[9]

Research has shown that 7-fluoro-substituted indoles can serve as effective bioisosteres for the 7-azaindole scaffold found in clinical-stage PB2 inhibitors like Pimodivir.[10] A 5,7-difluoroindole derivative was identified as a potent and metabolically stable influenza inhibitor, demonstrating the potential of this class of compounds.[10] Although specific data for 7-bromo-5-fluoro-1H-indole derivatives in this context are not yet widely published, this remains a promising area of investigation.

Caption: Mechanism of influenza virus "cap-snatching" and the target of PB2 inhibitors.

Experimental Protocols

Synthesis of 7-Bromo-5-fluoro-1H-indole

This protocol is adapted from reported literature procedures.[1]

Materials:

-

1-Bromo-5-fluoro-2-nitrobenzene

-

Vinylmagnesium bromide (1M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Diethyl ether

-

Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

n-Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

-

Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -45 °C using a dry ice/acetone bath.

-

Slowly add a solution of vinylmagnesium bromide in THF (3.0 eq) dropwise, maintaining the internal temperature below -40 °C.

-

Stir the resulting dark solution at -40 °C for 30 minutes.

-

Quench the reaction by adding saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.

-

Extract the mixture twice with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of n-hexane/EtOAc) to yield 7-bromo-5-fluoro-1H-indole.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.[11]

Materials:

-

7-Bromo-5-fluoro-1H-indole

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add 7-bromo-5-fluoro-1H-indole (1.0 eq), the arylboronic acid/ester, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoro-1H-indole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for a common kinase assay format.[10]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant kinase of interest

-

Kinase substrate

-

ATP

-

7-Bromo-5-fluoro-1H-indole derivative (test compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer with a final DMSO concentration typically ≤1%. Prepare 2X solutions of the kinase and the substrate/ATP mixture in kinase assay buffer.

-

Kinase Reaction:

-

Add the diluted test compound or vehicle control (DMSO) to the wells of the plate.

-

Add the 2X kinase solution to each well.

-

Pre-incubate for 15-30 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the reaction by adding the 2X substrate/ATP solution.

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30 °C.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Perspectives

7-Bromo-5-fluoro-1H-indole is a strategically designed building block that holds significant promise for the discovery of new therapeutic agents. Its unique combination of a synthetically versatile bromine handle and a metabolically stabilizing fluorine atom makes it an attractive starting point for the synthesis of diverse compound libraries. While its application has been explored in the context of kinase and influenza polymerase inhibition, the full potential of this scaffold is yet to be realized.

Future research should focus on the synthesis and biological evaluation of novel derivatives of 7-bromo-5-fluoro-1H-indole, particularly targeting kinases and viral proteins where the 7-azaindole scaffold has shown promise. The generation of comprehensive structure-activity relationship data will be crucial for guiding the rational design of more potent and selective drug candidates. The detailed synthetic and assay protocols provided in this guide aim to facilitate these efforts and accelerate the translation of promising compounds from the laboratory to the clinic.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-7-methoxy-1H-indole|CAS 1227561-74-1 [benchchem.com]

- 7. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Fluorinated Indole Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry.[2] In recent decades, the strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of these molecules.[1][3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[4] Consequently, fluorinated indoles represent a rapidly expanding class of compounds with significant potential in drug discovery and chemical biology.[5] Approximately 20-25% of approved small-molecule pharmaceuticals contain fluorine, underscoring the impact of this element in modern drug design.[6]

This technical guide provides a comprehensive overview of the biological significance of fluorinated indole scaffolds. It delves into their synthesis, explores their impact on key physicochemical properties, and details their diverse biological activities with a focus on enzyme inhibition and receptor modulation. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these versatile compounds.

Physicochemical Properties and Pharmacokinetics of Fluorinated Indoles

The introduction of fluorine into an indole scaffold can dramatically alter its molecular properties, which in turn influences its pharmacokinetic profile.

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity (logP) depending on the position and number of fluorine atoms. A single fluorine atom often increases lipophilicity, which can enhance membrane permeability.[7]

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the compound.[1][8]

-

Acidity/Basicity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[9] This modulation of basicity has been shown to have a beneficial influence on oral absorption.[10][11]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[3][5] The substitution of hydrogen with fluorine can also alter the conformation of the molecule, leading to a more favorable orientation for binding.

Impact on Pharmacokinetics:

The changes in physicochemical properties imparted by fluorination directly translate to improved pharmacokinetic profiles. For instance, enhanced metabolic stability leads to a longer in vivo half-life.[2] Increased lipophilicity can improve absorption across the gastrointestinal tract, leading to better oral bioavailability.[2][12] However, the effect on oral bioavailability is not always predictable and can be influenced by other factors.[10][11]

Table 1: Pharmacokinetic Parameters of Selected Fluorinated Indole Derivatives

| Compound | Fluorine Position | Species | Route | Cmax | T1/2 (h) | Bioavailability (%) | Reference |

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | 6-F on indole, 4-F on piperidine | Rat | Oral | - | 12 | 80 | [2] |

| AGH-192 | 4-F on indole | Mouse | i.p. | 1069 ng/g (brain) | - | - | [12] |

| DRF-4367 | Not specified | Rat | Oral | Increases less than proportional to dose | 5.7 | - | [13] |

| Indole-3-carbinol (I3C) | Not applicable (for comparison) | Rat | Oral | - | - | - | [14] |

Synthesis of Fluorinated Indole Scaffolds

A variety of synthetic methods have been developed to access fluorinated indole derivatives. These methods can be broadly categorized into two approaches: introduction of fluorine onto a pre-formed indole ring or construction of the indole ring from a fluorinated precursor.

Key Synthetic Strategies:

-

Fischer Indole Synthesis: This classical method involves the reaction of a (fluorophenyl)hydrazine with an aldehyde or ketone under acidic conditions. It is a versatile method for preparing a wide range of substituted indoles.[15]

-

Leimgruber-Batcho Indole Synthesis: This two-step method is particularly useful for the synthesis of indoles that are not readily accessible through the Fischer synthesis.

-

Metal-Free Synthesis: A novel, scalable, and metal-free method for accessing a wide range of fluorinated indoles has been described, which involves an oxidative-dearomatization-enabled approach.[16]

-

Domino Trifluoromethylation/Cyclization: This strategy allows for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a copper-CF3 reagent.[17]

-

Synthesis of Fluorinated Tryptophan Analogs: Fluorinated tryptophan analogs can be synthesized through various methods, including enzymatic synthesis and multi-step chemical synthesis starting from fluorinated indole precursors.[6][15][18]

Biological Activities of Fluorinated Indole Scaffolds

Fluorinated indoles exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.

Enzyme Inhibition

Fluorinated indoles have been shown to be potent inhibitors of several key enzymes implicated in various diseases.

-

Tryptophan 2,3-dioxygenase (TDO2): TDO2 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Upregulation of TDO2 is associated with cancer and neurodegenerative diseases. 6-fluoroindole derivatives have been identified as potent TDO2 inhibitors.[4]

-

Rho-associated coiled-coil containing protein kinase 1 (ROCK1): ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases, cancer, and glaucoma. 6-fluoroindazole, a bioisostere of fluoroindole, has shown significant ROCK1 inhibitory activity.[4][5]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Fluorinated indole derivatives have been investigated as cholinesterase inhibitors.[4]

-

HIV-1 Reverse Transcriptase: Fluorinated indole-carboxamide derivatives have demonstrated potent inhibitory activity against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT).[3][5]

Table 2: Enzyme Inhibitory Activity of Fluorinated Indole Derivatives

| Enzyme Target | Compound | Fluorine Substitution | IC50 | Reference |

| Tryptophan 2,3-dioxygenase (TDO2) | 6-fluoroindole derivative 71a | 6-F | < 1 µM | [4] |

| Tryptophan 2,3-dioxygenase (TDO2) | 6-fluoroindole derivative 72 | 6-F | < 1 µM | [4] |

| Tryptophan 2,3-dioxygenase (TDO2) | 6-fluoroindole derivative 73a | 6-F | < 1 µM | [4] |

| Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | 6-fluoroindazole 52 | 6-F | 14 nM | [5] |

| Acetylcholinesterase (AChE) | Fluorinated pyrroloindole 69a | Fluorinated | 16.0 µM | [5] |

Receptor Modulation

Fluorinated indoles are also effective modulators of various receptors, particularly serotonin (5-HT) receptors.

-

Serotonin 5-HT1D Receptor: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles has led to the development of selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. These compounds are being investigated for the treatment of migraine.[10][11]

-

Serotonin 5-HT2A Receptor: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole has been identified as a potent antagonist of the h5-HT2A receptor with high bioavailability, showing potential for the treatment of various central nervous system disorders.[2]

-

Serotonin 5-HT7 Receptor: Fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles have been designed as a new generation of selective 5-HT7 receptor agonists. A potent and drug-like agonist, AGH-192, has shown potential as an analgesic in a mouse model of neuropathic pain.[12]

Table 3: Receptor Binding Affinity of Fluorinated Indole Derivatives

| Receptor Target | Compound | Fluorine Substitution | Ki (nM) | Reference |

| h5-HT2A | 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22) | 6-F on indole, 4-F on piperidine | 0.06 | [2] |

| 5-HT7 | AGH-192 | 4-F on indole | 4 | [12] |

Antiviral and Anticancer Activity

Fluorinated indoles have demonstrated significant potential as antiviral and anticancer agents.

-

Antiviral Activity: Fluorinated indole derivatives have shown potent activity against HIV-1. For example, 4-fluoroindole derivatives have been shown to be potent HIV-1 inhibitors.[3][5] Fluorinated indole-carboxamides are effective against wild-type HIV-1, with some compounds exhibiting EC50 values in the low nanomolar range.[3][5]

-

Anticancer Activity: The indole scaffold is present in numerous anticancer drugs.[2] Fluorination can enhance the anticancer properties of these compounds. For example, fluoro-substituted indole-chalcone derivatives have shown potent activity against colorectal cancer cells.[2] Sunitinib, a fluorinated indole-containing drug, is an oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumor.[1]

Table 4: Antiviral Activity of Fluorinated Indole Derivatives against HIV-1

| Compound Series | Fluorine Position | EC50 | Reference |

| Fluorinated indole-carboxamides (19a-e) | Various | 2.0–4.6 nM | [3][5] |

| Benzenesulfonyl fluorinated-indolecarboxamide (20h) | 4-F | 0.5 nM (MT-4 cells) | [5] |

| 7-substituted carboxamides-4-fluoro indole (22) | 4-F | 0.14 nM | [3][5] |

| 7-substituted carboxamides-4-fluoro indole (23l) | 4-F | 0.02 nM | [3][5] |

| 7-substituted carboxamides-4-fluoro indole (23n) | 4-F | 0.0058 nM | [3][5] |

Signaling Pathways Modulated by Fluorinated Indoles

Fluorinated indoles exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Serotonin 5-HT2A Receptor Signaling Pathway

Many indole derivatives, due to their structural similarity to serotonin, interact with serotonin receptors. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a common target.

Caption: Simplified 5-HT2A receptor signaling cascade.

ROCK1 Signaling Pathway in Cancer

The RhoA/ROCK1 signaling pathway is frequently dysregulated in cancer, promoting cell migration, invasion, and metastasis.

Caption: ROCK1 signaling pathway and its inhibition.

TDO2 and the Kynurenine Pathway

TDO2 initiates the kynurenine pathway, which has implications for immune suppression in cancer.

Caption: TDO2-mediated kynurenine pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 6-Fluoroindole (Fischer Indole Synthesis)

This protocol describes a general procedure for the synthesis of 6-fluoroindole via the Fischer indole synthesis.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetaldehyde

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Sodium hydroxide solution

-

Ethyl acetate or diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or water.

-

Add a base such as sodium acetate to neutralize the hydrochloride salt.

-

To this solution, add acetaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

-

-

Cyclization:

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA).

-

Heat the reaction mixture to 80-150°C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

-

Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 6-fluoroindole.[16]

-

Caption: Experimental workflow for Fischer indole synthesis.

TDO2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against TDO2.

Materials:

-

Recombinant human TDO2 enzyme

-

L-tryptophan (substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds (fluorinated indoles) dissolved in DMSO

-

96-well UV-transparent plates

-

Spectrophotometer

Procedure: